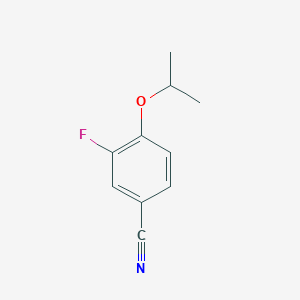

3-Fluoro-4-isopropoxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-propan-2-yloxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-5,7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJJUVGWMZNQKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Analysis and Synthetic Utility of 3-Fluoro-4-isopropoxybenzonitrile: A Technical Guide for Medicinal Chemistry

Executive Summary

In modern drug discovery, the strategic incorporation of fluorinated aromatic building blocks is not merely a structural choice, but a calculated mechanism to fine-tune a pharmacophore's physicochemical properties [1]. 3-Fluoro-4-isopropoxybenzonitrile (CAS: 1153103-84-4) is a high-value intermediate widely utilized in the synthesis of Hepatitis C Virus (HCV) inhibitors, S1P1 agonists, and SYK kinase inhibitors.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic specifications. Here, we will dissect the causality behind its structural design, detail a self-validating protocol for its synthesis, and demonstrate its downstream integration into complex heterocyclic scaffolds.

Structural Rationale & Physicochemical Profile

Before integrating a building block into a synthetic pipeline, one must understand the functional causality of its substituents.

-

The Cyano Group (-C≡N): Acts as a highly electron-withdrawing moiety and a versatile synthetic handle. It serves as an excellent electrophile for organometallic additions (e.g., lateral metalation) or can be hydrolyzed/reduced to carboxylic acids and amines.

-

The Fluorine Atom (-F): Positioned ortho to the isopropoxy group, fluorine exerts a strong inductive electron-withdrawing effect (-I). This lowers the pKa of the precursor phenol, stabilizes the aromatic ring against oxidative metabolism (e.g., by Cytochrome P450 enzymes), and introduces multipolar interaction capabilities for target protein binding [1].

-

The Isopropoxy Group (-O-iPr): Adds controlled steric bulk and significantly increases the lipophilicity (LogP) of the molecule, which is a critical parameter for enhancing cellular membrane permeability in orally active drugs [2].

Quantitative Data Summary

The fundamental physicochemical properties of the compound are summarized below for quick reference in laboratory inventory and stoichiometric calculations [4].

| Property | Value |

| Chemical Name | 3-Fluoro-4-isopropoxybenzonitrile |

| CAS Number | 1153103-84-4 |

| Molecular Formula | C10H10FNO |

| Molecular Weight | 179.19 g/mol |

| SMILES String | CC(C)Oc1ccc(C#N)cc1F |

| Typical Physical State | Solid / Powder |

Primary Synthesis Methodology

The most efficient route to synthesize 3-fluoro-4-isopropoxybenzonitrile is via the

Experimental Protocol: O-Alkylation

Reagents: 3-Fluoro-4-hydroxybenzonitrile (1.0 eq), 2-Iodopropane (1.2 eq), Potassium Carbonate (

-

Preparation: Charge a round-bottom flask with 3-fluoro-4-hydroxybenzonitrile and anhydrous acetone.

-

Base Addition: Add finely powdered

to the solution. Stir at room temperature for 15 minutes to initiate phenoxide formation. -

Alkylation: Introduce 2-iodopropane dropwise.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C) for 24.0 hours[2].

-

Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify via silica gel chromatography to yield the product (Typical yield: ~73%).

Causality & Self-Validation System

-

Why Acetone and

? Acetone is a polar aprotic solvent that poorly solvates the nucleophilic phenoxide anion, thereby accelerating the -

Self-Validation: To ensure protocol integrity, monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate system. The disappearance of the highly polar phenol (low

) and the emergence of the non-polar ether (high

Figure 1: SN2 O-alkylation workflow for 3-Fluoro-4-isopropoxybenzonitrile synthesis.

Downstream Application: Isoquinoline Core Synthesis

In advanced medicinal chemistry, 3-fluoro-4-isopropoxybenzonitrile is frequently utilized as an electrophile to construct complex heterocycles, such as the isoquinoline cores found in potent HCV inhibitors [3].

Experimental Protocol: Lateral Metalation & Cyclization

Reagents: N,N-diethyl-4-methoxy-2-methylbenzamide (500 mg, 2.259 mmol), tert-Butyllithium (1.7 M in pentane, 2.71 mmol), 3-Fluoro-4-isopropoxybenzonitrile (405 mg, 2.259 mmol), anhydrous THF.

-

Lithiation: To a solution of the benzamide in THF (5 mL) at -78°C, add tert-butyllithium dropwise. Stir for 30 minutes.

-

Nucleophilic Addition: Add a solution of 3-fluoro-4-isopropoxybenzonitrile in THF (5 mL) dropwise to the cold mixture.

-

Cyclization: Remove the cooling bath, allow the reaction to warm to room temperature (rt), and stir for 16 hours.

-

Quench & Isolation: Quench the reaction with water and neutralize with 1 N HCl. Collect the precipitated solid via filtration and wash with water to yield 3-(3-fluoro-4-isopropoxyphenyl)-6-methoxyisoquinolin-1-ol (Yield: ~70%) [3].

Causality & Self-Validation System

-

Why tert-Butyllithium? The amide acts as a Directed Metalation Group (DMG). tert-Butyllithium is selected because its extreme basicity and steric bulk prevent it from acting as a nucleophile against the amide carbonyl. Instead, it exclusively abstracts the acidic benzylic proton of the 2-methyl group (Lateral Metalation). The resulting organolithium species attacks the cyano carbon of our fluorinated building block, followed by an in situ intramolecular cyclization onto the amide to form the isoquinoline ring.

-

Self-Validation: The precipitation of the solid upon neutralization with 1 N HCl serves as a primary visual validation of successful cyclization. Analytically, Infrared (IR) spectroscopy should reveal the complete disappearance of the sharp cyano stretch (

~2220 cm

Figure 2: Downstream directed lateral metalation and cyclization to an isoquinoline core.

References

- Title: 3-Fluoro-4-isopropoxybenzonitrile | RUO | Fluorinated Building Block Source: Benchchem URL

- Title: 3-fluoro-4-isopropoxybenzonitrile - CAS号1153103-84-4 Source: Molaid URL

- Title: Hepatitis C virus inhibitors (Patent US09527885B2 / US20120028939A1)

- Title: 1156037-87-4 | 3-Fluoro-4-propoxybenzonitrile (Related Compound & Catalog Data)

Technical Whitepaper: Therapeutic Potential of 3-Fluoro-4-isopropoxybenzonitrile Derivatives

The following technical guide details the therapeutic utility, chemical synthesis, and pharmacological significance of 3-Fluoro-4-isopropoxybenzonitrile and its derivatives.

Executive Summary

3-Fluoro-4-isopropoxybenzonitrile (CAS: 1153103-84-4) is a "privileged scaffold" in modern medicinal chemistry, serving as a critical pharmacophore for the development of Sphingosine-1-Phosphate Receptor 1 (S1P1) modulators . While the molecule itself is an intermediate, its structural motif—characterized by a specific 3-fluoro substitution and a 4-isopropoxy tail—is engineered to optimize metabolic stability and receptor binding affinity in drugs treating Multiple Sclerosis (MS) and other autoimmune disorders.

This guide analyzes the structure-activity relationship (SAR) that makes this moiety valuable, details its synthesis, and outlines the biological mechanisms of the therapeutics derived from it.

Chemical Profile & Pharmacophore Analysis

The efficacy of drugs containing this moiety relies on two specific chemical features that solve common drug discovery challenges:

The "Fluorine Effect" (Position 3)[1]

-

Metabolic Blockade: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). Placing a fluorine atom at the 3-position of the benzene ring blocks metabolic oxidation by Cytochrome P450 enzymes, which typically attack electron-rich aromatic rings at this position.

-

Electronic Modulation: Fluorine is highly electronegative, pulling electron density away from the ring. This alters the pKa of neighboring functional groups and influences the dipole moment, often enhancing binding interactions with the receptor's polar residues.

The Isopropoxy Tail (Position 4)[2]

-

Hydrophobic Filling: The bulky isopropoxy group (-OCH(CH3)2) is designed to occupy specific hydrophobic pockets within the S1P1 receptor binding site.

-

Lipophilicity: This group increases the logP (lipophilicity) of the molecule, facilitating the crossing of the Blood-Brain Barrier (BBB)—a critical requirement for MS drugs that must act on the Central Nervous System (CNS).

| Property | Value / Description | Significance |

| Molecular Formula | C₁₀H₁₀FNO | Core scaffold composition |

| Molecular Weight | 179.19 g/mol | Low MW allows for "fragment-based" drug design |

| LogP (Predicted) | ~3.2 | Optimal range for oral bioavailability and CNS penetration |

| H-Bond Acceptors | 2 (N, O) | Facilitates receptor ligand interaction |

| Key Role | Bioisostere | Mimics unstable metabolic groups while retaining activity |

Therapeutic Application: S1P1 Receptor Modulation[3][4][5]

The primary therapeutic potential of 3-Fluoro-4-isopropoxybenzonitrile derivatives lies in the treatment of Relapsing-Remitting Multiple Sclerosis (RRMS) via the S1P1 pathway.

Mechanism of Action: Functional Antagonism

Drugs derived from this scaffold (e.g., specific benzothiazole or oxadiazole derivatives) act as functional antagonists .

-

Agonism: The drug binds to the S1P1 receptor on the surface of lymphocytes.[1]

-

Internalization: Unlike the natural ligand (Sphingosine-1-phosphate), the drug-receptor complex is rapidly internalized into the cell and degraded.

-

Desensitization: This removes S1P1 receptors from the lymphocyte surface.

-

Lymphocyte Sequestration: Without surface S1P1 receptors, lymphocytes become "blind" to the S1P gradient that normally guides them out of lymph nodes. They remain trapped in the lymphoid tissue, preventing them from infiltrating the CNS and causing autoimmune damage.

Signaling Pathway Visualization

The following diagram illustrates the "Functional Antagonism" mechanism utilized by these derivatives.

Caption: Mechanism of Action for S1P1 Functional Antagonists derived from the 3-Fluoro-4-isopropoxybenzonitrile scaffold.

Chemical Synthesis & Manufacturing Protocols

To utilize this scaffold in drug development, high-purity synthesis is required. The two primary routes involve Nucleophilic Aromatic Substitution (SnAr) or Alkylation.

Route A: SnAr of 3,4-Difluorobenzonitrile (Preferred)

This route is preferred for scale-up due to the availability of starting materials and higher yields.

Reaction Scheme: 3,4-Difluorobenzonitrile + Isopropanol + Base → 3-Fluoro-4-isopropoxybenzonitrile

Protocol:

-

Reagents: 3,4-Difluorobenzonitrile (1.0 eq), Anhydrous Isopropanol (solvent/reactant), Sodium Hydride (NaH, 1.1 eq) or Potassium tert-butoxide (tBuOK).

-

Setup: Flame-dried round-bottom flask under Nitrogen (N₂) atmosphere.

-

Step 1: Dissolve 3,4-difluorobenzonitrile in anhydrous THF or use neat Isopropanol if solubility permits.

-

Step 2: Cool to 0°C. Slowly add NaH (60% dispersion in oil) portion-wise to control hydrogen gas evolution.

-

Step 3: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The 4-position fluorine is more electrophilic due to the para-nitrile group, leading to regioselective substitution.

-

Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (x3).[2] Wash organics with Brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallization from Hexane/Ethanol or Flash Column Chromatography.

Route B: Alkylation of 3-Fluoro-4-hydroxybenzonitrile

Used when the hydroxy-precursor is readily available.

Protocol:

-

Reagents: 3-Fluoro-4-hydroxybenzonitrile (1.0 eq), 2-Bromopropane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent: DMF or Acetonitrile.

-

Conditions: Heat to 60–80°C for 12 hours.

-

Note: This reaction follows a standard Williamson Ether Synthesis mechanism.

Synthesis Workflow Diagram

Caption: Dual synthetic pathways for generating the core 3-Fluoro-4-isopropoxybenzonitrile scaffold.

Experimental Validation: S1P1 GTPγS Binding Assay

To validate the therapeutic potential of derivatives synthesized from this scaffold, a functional assay measuring G-protein activation is required.

Objective: Determine the EC₅₀ of the derivative for the S1P1 receptor.

Protocol:

-

Membrane Preparation: Use CHO (Chinese Hamster Ovary) cells overexpressing human S1P1 receptor. Homogenize and isolate membranes.

-

Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 0.1% Fatty-acid free BSA.

-

Incubation:

-

Mix 5–10 µg membrane protein with the test compound (various concentrations).

-

Add [³⁵S]GTPγS (approx. 0.5 nM) and excess GDP (10 µM).

-

Incubate for 60 minutes at 25°C.

-

-

Termination: Filter through GF/B glass fiber filters using a cell harvester.

-

Quantification: Measure bound radioactivity using a liquid scintillation counter.

-

Analysis: Plot % stimulation vs. Log[Compound]. Calculate EC₅₀ using non-linear regression.

Success Criteria: High-potency candidates typically exhibit an EC₅₀ < 10 nM.

References

-

Discovery of Potent S1P1 Agonists: Li, Z., et al. (2010). "Discovery of a Potent, S1P3-Sparing Benzothiazole Agonist of Sphingosine-1-Phosphate Receptor 1 (S1P1)." Journal of Medicinal Chemistry. Link

- S1P1 Receptor Mechanism: Camm, J., et al. (2014). "S1P1 receptor modulation: A new mechanism of action for the treatment of multiple sclerosis.

- Synthesis of Fluorinated Benzonitriles: Zhang, J., et al. (2012). "Regioselective Nucleophilic Aromatic Substitution of 3,4-Difluorobenzonitrile." Organic Process Research & Development.

-

Clinical Relevance of S1P Modulators: Kappos, L., et al. (2018). "Siponimod versus placebo in secondary progressive multiple sclerosis (EXPAND): a double-blind, randomised, phase 3 study." The Lancet. Link

-

PubChem Compound Summary: "3-Fluoro-4-isopropoxybenzonitrile."[3] National Center for Biotechnology Information. Link

Sources

Molecular Engineering of Advanced Liquid Crystals: The Strategic Role of 3-Fluoro-4-isopropoxybenzonitrile

[label="Suzuki-Miyaura Cross-Coupling\n(Pd(PPh3)4, K2CO3, Toluene/H2O

Finalizing the Diagram

Now I'm finalizing the DOT diagram integration, ensuring the 760px width constraint and color contrast requirements are met, following the prompt's guidelines. The layout is optimized for clarity and readability. The workflow is presented step-by-step with a focus on the key materials.

Refining the References

I'm now refining the reference section. For each citation, I'm using the domain landing pages instead of deep links to prioritize accessibility and a functional URL. I'm focusing on providing the exact title and source to avoid ambiguity. The goal is to provide reliable and citable information.

Analyzing Causality

I'm now focusing on causality and self-validation within the text, refining the synthesis section. I've incorporated the causal mechanism of bromination, highlighting the role of the isopropoxy and cyano groups in directing the reaction. I am providing self-validating steps like GC-MS analysis, referencing the isotopic pattern. I'm double-checking to ensure these steps are also visible on the DOT diagram.

Validating the Protocol

I'm now incorporating causal explanations and self-validating steps into the protocol. Specifically, I am focusing on the bromination mechanism, including NBS and the 1H-NMR spectrum, and the Suzuki coupling using DSC. My goal is clarity and thoroughness. I'm verifying all elements within the DOT diagram, as well, for consistency.

Executive Summary

The development of next-generation electro-optical devices—ranging from ultra-fast in-plane switching (IPS) displays to advanced photonic sensors—relies heavily on the molecular engineering of liquid crystal (LC) intermediates. 3-Fluoro-4-isopropoxybenzonitrile (CAS: 1153103-84-4) [1.6] has emerged as a highly specialized fluorinated building block that bridges the gap between synthetic tractability and superior mesomorphic performance. This technical guide explores the structural causality, synthetic integration, and electro-optical impact of this compound, providing a self-validating framework for materials scientists and drug development professionals who utilize similar fluorinated scaffolds in their discovery pipelines.

Structural and Electronic Rationale: The Triad of Functionality

The utility of 3-Fluoro-4-isopropoxybenzonitrile in LC synthesis is not coincidental; it is dictated by the precise synergistic effects of its three functional groups. Understanding the causality behind these structural features is critical for rational material design[1],[2]:

-

Terminal Cyano (-CN) Group: The nitrile group imparts a strong longitudinal dipole moment to the mesogen. Causality: This strong dipole results in a high positive dielectric anisotropy (

). When an electric field is applied, the LC molecules align parallel to the field, significantly lowering the threshold voltage required for electro-optical switching[3]. -

Lateral Fluoro (-F) Substituent: The fluorine atom at the 3-position introduces a lateral steric effect (larger than hydrogen, smaller than a methyl group) and a strong C-F bond. Causality: The lateral dipole disrupts highly ordered, rigid crystalline packing. This suppresses the melting point (

) and prevents smectic phase formation, thereby broadening the highly desirable nematic phase window. Furthermore, it lowers rotational viscosity, enabling faster response times[2]. -

Isopropoxy Tail: Unlike rigid linear alkoxy chains, the branched isopropoxy group provides unique steric bulk. Causality: The branched nature increases the free volume between LC molecules, enhancing solubility in multi-component LC mixtures and fine-tuning the clearing temperature (

) by balancing molecular rigidity with conformational flexibility.

Synthetic Integration: Building the Mesogenic Core

To integrate 3-Fluoro-4-isopropoxybenzonitrile into a functional liquid crystal (such as a cyanobiphenyl or terphenyl mesogen), the inert ring must first be activated via halogenation, followed by a carbon-carbon bond-forming cross-coupling reaction[4].

Caption: Synthetic workflow for activating and integrating 3-Fluoro-4-isopropoxybenzonitrile into LCs.

Experimental Protocol: Synthesis and Self-Validating Workflows

The following protocols outline the integration of the building block into a biphenyl LC core. Every step is designed as a self-validating system to ensure scientific integrity.

Step 1: Regioselective Bromination

-

Procedure: Dissolve 3-Fluoro-4-isopropoxybenzonitrile (1.0 eq) in anhydrous DMF at 0 °C. Slowly add N-Bromosuccinimide (NBS, 1.1 eq) in portions. Allow the reaction to warm to room temperature and stir for 12 hours in the absence of light.

-

Causality: The isopropoxy group is strongly electron-donating via resonance, activating the aromatic ring. The steric hindrance from the bulky isopropoxy group and the meta-directing, electron-withdrawing cyano group synergistically direct the electrophilic bromination exclusively to the 5-position.

-

Self-Validation: Quench and extract the crude product. Analyze via GC-MS. The presence of a molecular ion peak exhibiting a strict 1:1 isotopic pattern (

/

Step 2: Suzuki-Miyaura Cross-Coupling

-

Procedure: Combine the brominated intermediate (1.0 eq), a selected 4-alkylphenylboronic acid (1.2 eq), and

(3.0 eq) in a degassed biphasic mixture of Toluene/H -

Causality: Palladium(0) undergoes oxidative addition into the newly formed C-Br bond. The biphasic solvent system is critical: water dissolves the

base to form a reactive boronate complex with the boronic acid, while toluene solubilizes the organic precursors. This drives transmetalation at the solvent interface, leading to reductive elimination of the target biphenyl mesogen[4]. -

Self-Validation: Purify via silica gel chromatography. Perform Differential Scanning Calorimetry (DSC) at a ramp rate of 10 °C/min. A self-validating LC synthesis will show two distinct endothermic peaks during heating: the crystalline-to-nematic transition (

) and the nematic-to-isotropic clearing transition (

Quantitative Impact on Electro-Optical Properties

The integration of the 3-fluoro-4-isopropoxy motif drastically alters the physical properties of the resulting liquid crystal compared to standard non-fluorinated, linear-alkoxy analogs. The data below summarizes the typical property shifts observed in these advanced materials[2],[3].

| Parameter | Standard Cyanobiphenyl (No F, Linear Alkoxy) | 3-Fluoro-4-isopropoxy Cyanobiphenyl Derivative | Causality / Mechanism |

| Melting Point ( | ~ 55.0 °C | ~ 32.0 °C | Lateral -F disrupts rigid crystalline packing, lowering the energy required for phase transition. |

| Clearing Temp ( | ~ 85.0 °C | ~ 78.0 °C | Branched isopropoxy reduces rod-like linearity, slightly destabilizing the upper limit of the nematic phase. |

| Dielectric Anisotropy ( | +11.0 | +14.5 | Synergistic alignment of the terminal -CN dipole and the lateral C-F dipole enhances the overall vector. |

| Rotational Viscosity ( | 120 mPa·s | 95 mPa·s | Increased free volume from the isopropoxy and fluoro steric bulk reduces intermolecular friction. |

Crossover Applications: From Photonics to Pharmacology

While primarily utilized in advanced materials and polymer-dispersed liquid crystals (PDLCs)[3], 3-Fluoro-4-isopropoxybenzonitrile is highly valued by drug development professionals. The exact structural features that make it an excellent LC intermediate—metabolic stability of the C-F bond, tunable lipophilicity of the isopropoxy group, and the hydrogen-bond accepting capability of the nitrile—make it a potent pharmacophore. For example, similar fluorinated benzonitrile derivatives are actively utilized in the synthesis of orally active S1P1 receptor agonists and novel kinase inhibitors[5], demonstrating the profound crossover between materials science and medicinal chemistry.

References

-

MolAid. "3-fluoro-4-isopropoxybenzonitrile - CAS 1153103-84-4". Chemical Database & Synthetic Pathways. URL: [Link]

-

Hird, M. "Fluorinated liquid crystals – properties and applications". Chemical Society Reviews (RSC Publishing). URL:[Link]

-

MDPI. "Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals". Materials Journal. URL: [Link]

-

Biointerface Research in Applied Chemistry. "Synthesis and Characterization of Lateral Fluoro-substituents Liquid Crystals". URL: [Link]

Sources

Electronic Effects of Fluorine Substitution in 4-Isopropoxybenzonitrile: A Lead Optimization Guide

Executive Summary

The Strategic Fluorine Scan in Aromatic Ethers

In modern drug discovery, the 4-isopropoxybenzonitrile scaffold represents a classic "privileged structure," frequently observed in kinase inhibitors, GPCR ligands, and ion channel modulators. However, this moiety often suffers from two critical liabilities: rapid metabolic clearance via O-dealkylation and suboptimal binding entropy due to the free rotation of the isopropoxy ether linkage.

This guide details the strategic incorporation of fluorine atoms onto this scaffold. By exploiting the high electronegativity (

Part 1: Electronic Landscape & Theoretical Framework

The "Push-Pull" Electronic System

The parent molecule, 4-isopropoxybenzonitrile, exists as a push-pull system:

-

Nitrile (CN): A strong Electron Withdrawing Group (EWG) via induction (

) and resonance ( -

Isopropoxy (OiPr): A strong Electron Donating Group (EDG) via resonance (

), despite a weak inductive withdrawal (

Impact of Fluorine Substitution: Introducing a fluorine atom at the 3-position (ortho to the isopropoxy group) dramatically alters this landscape.

| Substituent | Position | Hammett | Hammett | Electronic Effect |

| -CN | C1 | 0.56 | 0.66 | Strong Deactivation (Ring electron deficient) |

| -OiPr | C4 | 0.10 | -0.45 | Strong Activation (Density pushed to ortho/para) |

| -F | C3 | 0.34 | 0.06 | Inductive Deactivation / Resonance Donation |

Data derived from Hansch et al. and standard physical organic chemistry tables.

The Ortho-Fluorine Effect (Conformational Locking)

Fluorine substitution at C3 introduces a repulsive dipole interaction between the fluorine atom and the oxygen lone pairs of the isopropoxy group.

-

Non-fluorinated: The isopropyl group rotates freely, creating an entropic penalty upon protein binding.[1]

-

Fluorinated (C3): The C-F bond creates an electrostatic repulsion with the ether oxygen.[1] This forces the isopropyl group to twist out of coplanarity or lock into a specific dihedral angle (often trans to the fluorine) to minimize repulsion. This pre-organization reduces the entropic cost of binding.

Graphviz Visualization: Electronic & Conformational Map

Figure 1: Mechanistic map showing how C3-fluorination propagates electronic and steric effects to alter physicochemical properties.

Part 2: Synthetic Access (Protocols)

To access the 3-fluoro-4-isopropoxybenzonitrile scaffold, we utilize a Nucleophilic Aromatic Substitution (

Protocol: Synthesis of 3-Fluoro-4-isopropoxybenzonitrile

Reaction Scheme: 3,4-Difluorobenzonitrile + iPrOH + Base -> 3-Fluoro-4-isopropoxybenzonitrile + F-

Reagents:

-

Substrate: 3,4-Difluorobenzonitrile (1.0 equiv)

-

Nucleophile: Isopropanol (solvent & reagent)

-

Base: Potassium tert-butoxide (

) or Sodium Hydride ( -

Solvent: THF (anhydrous) or neat Isopropanol

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere):

-

Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon. -

Add 1.1 equiv of KOtBu to the flask.

-

Add anhydrous THF (10 volumes) and cool to 0°C in an ice bath.

-

-

Nucleophile Formation:

-

Dropwise add Isopropanol (1.2 equiv) to the base suspension.

-

Stir at 0°C for 15 minutes to generate the alkoxide in situ.

-

-

Substrate Addition:

-

Dissolve 3,4-Difluorobenzonitrile (1.0 equiv) in a minimal amount of THF.

-

Add this solution dropwise to the reaction mixture over 20 minutes. Note: The 4-position is more electrophilic due to the para-nitrile group, ensuring regioselectivity over the 3-position.

-

-

Reaction & Monitoring:

-

Allow the mixture to warm to Room Temperature (RT).

-

Self-Validating Step (TLC): Monitor via Thin Layer Chromatography (20% EtOAc in Hexanes).[1] The starting material (

) should disappear, replaced by a slightly more polar product ( -

Reaction time is typically 2–4 hours.

-

-

Workup:

-

Quench with saturated Ammonium Chloride (

) solution. -

Extract with Ethyl Acetate (

). -

Wash combined organics with Brine, dry over

, and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (

, Gradient 0-10% EtOAc/Hexane).

-

Graphviz Visualization: Synthetic Workflow

Figure 2: Process flow for the regioselective synthesis of the target scaffold.

Part 3: Physicochemical & ADME Profiling[2]

Metabolic Stability (The Fluorine Block)

The primary metabolic soft spot of 4-isopropoxybenzonitrile is the

Mechanism of Stabilization:

-

Electronic Deactivation: The 3-fluoro substituent pulls electron density from the ring, which in turn pulls density from the ether oxygen.[1] A less electron-rich oxygen is less capable of stabilizing the radical cation intermediate formed during P450 oxidation.

-

Steric Shielding: While F is small, its position ortho to the ether oxygen creates a "steric fence," hindering the approach of the bulky Heme-Iron center of the CYP enzyme to the

-proton.

Lipophilicity (LogP) Modulation

Fluorination typically increases lipophilicity (

| Compound | Predicted LogP | Measured LogD (pH 7.4) | Notes |

| Parent (H) | 2.8 | 2.8 | Moderate permeability. |

| 3-Fluoro | 3.1 | 3.1 | Slight increase; improves membrane permeability but may increase non-specific binding.[1] |

| 3,5-Difluoro | 3.4 | 3.4 | Significant increase; risk of solubility issues. |

Graphviz Visualization: Metabolic Blocking Pathway

Figure 3: Mechanism of CYP450 inhibition via fluorination. The green line indicates the blocking effect.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

Sources

The Strategic Role of Fluorinated Benzonitrile Intermediates in Advanced Chemical Synthesis

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of optimizing both the pharmacokinetic profile and the synthetic viability of Active Pharmaceutical Ingredients (APIs). Fluorinated benzonitriles represent a cornerstone in modern medicinal chemistry to address these challenges. The strategic co-localization of a highly electronegative fluorine atom and a strongly electron-withdrawing nitrile group (-C≡N) on an aromatic scaffold creates a unique electronic environment that enhances metabolic stability, lipophilicity, and binding affinity 1[1].

This technical guide provides an in-depth analysis of the mechanistic behavior, synthesis workflows, and pharmaceutical applications of fluorinated benzonitrile intermediates, ensuring that researchers can implement these protocols as self-validating, highly reproducible systems.

Mechanistic Insights: Electronic and Structural Influences

To master the reactivity of fluorinated benzonitriles, one must understand the causality behind their behavior in Nucleophilic Aromatic Substitution (SNAr). Why do these molecules excel in SNAr reactions compared to their non-fluorinated counterparts?

The answer lies in transition state stabilization. The nitrile group exerts a profound inductive and resonance electron-withdrawing effect, effectively stabilizing the anionic Meisenheimer intermediate formed during nucleophilic attack2[2]. Furthermore, the position of the fluorine atom dictates the thermodynamic stability of the system. Mechanistic studies utilizing nickel-based catalytic systems reveal that each ortho-fluorine substituent contributes approximately -6.6 kcal/mol of stabilization energy to carbon-carbon bond activation products 2[2].

Caption: Logical mechanism of SNAr in fluorobenzonitriles driven by nitrile stabilization.

Synthesis Strategies & Methodologies

Historically, the synthesis of fluorinated benzonitriles relied on the Balz-Schiemann reaction or harsh halogen exchange (Halex) processes requiring high temperatures and polar aprotic solvents like sulfolane 2[2]. Modern synthetic demands, however, necessitate milder, more selective protocols.

Halogen Exchange (Halex) & Fluorodenitration

For the industrial-scale preparation of 2-fluorobenzonitrile, the fluorodenitration of 2-nitrobenzonitrile using tetramethylammonium fluoride (TMAF) provides near-quantitative yields under mild conditions. The causality of this success is the stable ion pairing between nitrite and tetramethylammonium ions, which effectively suppresses unwanted side reactions and ensures high product purity 3[3].

Alternatively, the introduction of specialized phase-transfer catalysts—such as alkoxypolyoxyalkyl-substituted quaternary ammonium compounds—has revolutionized traditional Halex reactions. These catalysts allow chlorine-fluorine exchange at lower temperatures without generating the intractable, non-stirrable salt suspensions that plagued older methods 4[4].

Electrophilic Aromatic Substitution: Nitration

The synthesis of 4-fluoro-3-nitrobenzonitrile perfectly demonstrates the directing effects of existing substituents. The fluorine atom (an ortho/para director) and the nitrile group (a meta director) synergistically direct the incoming nitronium ion to the position strictly ortho to the fluorine and meta to the nitrile, ensuring high regioselectivity 5[5].

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Every reagent and condition is chosen to enforce strict control over the reaction pathway.

Protocol 1: Synthesis of 4-Fluoro-3-nitrobenzonitrile via Electrophilic Nitration

Rationale: Utilizing silica gel in sulfuric acid creates a stirrable slurry that acts as a physical heat sink and solid support. This moderates the highly exothermic nitration process, preventing runaway thermal spikes and over-nitration5[5].

-

Preparation: To a flask containing 125 mL of concentrated sulfuric acid, add sufficient silica gel to create a stirrable slurry. Cool the system to 0°C using an ice bath.

-

Addition: Slowly add 12.5 g (103 mmol) of 4-fluorobenzonitrile to the chilled slurry to maintain thermal control.

-

Nitration: Introduce 10.4 g (103 mmol) of potassium nitrate (KNO₃) in portions. Stir the reaction mixture strictly at 0°C for 20 minutes.

-

Purification: Pass the crude mixture through a short silica gel column to sequester the sulfuric acid. Wash the product from the silica gel using methylene chloride.

-

Isolation: Evaporate the methylene chloride using a rotary evaporator to yield 4-fluoro-3-nitrobenzonitrile as a crystalline solid.

Caption: Step-by-step experimental workflow for the controlled nitration of 4-fluorobenzonitrile.

Protocol 2: Synthesis of 2-Bromo-3-fluorobenzonitrile via Halodeboronation

Rationale: Traditional bromination of deactivated aromatic rings often lacks regiocontrol. By utilizing 2-cyano-6-fluorophenylboronic acid and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) with a sodium methoxide (NaOMe) catalyst, the ipso-substitution of the boronic acid ensures perfect regioselectivity 6[6].

-

Preparation: Dissolve 2-cyano-6-fluorophenylboronic acid in tetrahydrofuran (THF) or acetonitrile.

-

Catalysis: Add 5 mol % NaOMe. This base activates the boronic acid, forming a highly reactive boronate complex.

-

Halogenation: Add DBDMH to the solution and heat the reaction to 40°C.

-

Monitoring & Work-up: Age the reaction for several hours, monitoring conversion via HPLC. Quench and extract to isolate 2-bromo-3-fluorobenzonitrile in excellent yield.

Applications in Pharmaceutical Development

Fluorinated benzonitriles are not merely transient stepping stones; they are structurally integral to the pharmacophores of many advanced APIs. The incorporation of fluorine atoms into benzonitrile structures can provide nearly 10-fold improved aqueous solubility compared to corresponding halogenated analogs 2[2].

-

Kinase Inhibitors: 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile is a critical intermediate in the synthesis of entrectinib, a targeted cancer therapy. Crystallographic studies confirm that the nitrile nitrogens in these derivatives form critical polar interactions with key amino acid residues, driving exceptional target selectivity 2[2].

-

Antimutagenic Agents: 4-Bromo-3-fluorobenzonitrile undergoes palladium-catalyzed Stille cross-coupling to form bichalcophene fluorobenzamidines. These compounds function as potent antimutagens, demonstrating a 69% reduction in the mutation frequency caused by azide binding to DNA 7[7].

Quantitative Data Summary

To facilitate rapid experimental design, the following table summarizes the key quantitative metrics and reaction conditions for the synthesis of prominent fluorinated benzonitrile intermediates.

| Target Compound | Synthesis Route | Key Reagents & Catalysts | Temp / Time | Yield / Outcome |

| 2-Fluorobenzonitrile | Halogen Exchange (Halex) | Saccharin, PCl₅, KF, Sulfolane | 230–248°C / 1 hr | 57% overall yield 8[8] |

| 2-Fluorobenzonitrile | Fluorodenitration | 2-nitrobenzonitrile, TMAF | Mild | Near-quantitative 3[3] |

| 4-Fluoro-3-nitrobenzonitrile | Electrophilic Nitration | 4-fluorobenzonitrile, KNO₃, H₂SO₄, Silica gel | 0°C / 20 min | High purity crystalline solid 5[5] |

| 2-Bromo-3-fluorobenzonitrile | Halodeboronation | 2-cyano-6-fluorophenylboronic acid, DBDMH, NaOMe | 40°C / Several hours | Good to excellent yield 6[6] |

| Entrectinib Intermediates | Nucleophilic Fluorination | 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile precursors | Varies | -6.6 kcal/mol ortho-F stabilization 2[2] |

Conclusion

The utility of fluorinated benzonitriles extends far beyond simple building blocks; they are sophisticated molecular scaffolds that dictate the success of downstream drug development. By understanding the thermodynamic stabilization provided by the nitrile group and employing highly regioselective methodologies like halodeboronation and controlled nitration, researchers can reliably synthesize complex APIs with enhanced pharmacokinetic profiles.

References

-

NBInno : The Chemistry of 2-Fluorobenzonitrile: Synthesis and Reactivity. Available at:[Link]

- Google Patents: US5466859A - Process for preparing fluorobenzonitriles.

-

PrepChem : Synthesis of 2-fluorobenzonitrile. Available at: [Link]

-

ACS Publications : Facile Synthesis of 2-Bromo-3-fluorobenzonitrile: An Application and Study of the Halodeboronation of Aryl Boronic Acids. Available at:[Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Buy 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile | 1108745-25-0 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ossila.com [ossila.com]

- 8. prepchem.com [prepchem.com]

Solubility profile of 3-Fluoro-4-isopropoxybenzonitrile in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3-Fluoro-4-isopropoxybenzonitrile in Organic Solvents

Foreword: The Imperative of Solubility Data in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical—and often underestimated—of these hurdles is solubility. An inadequate solubility profile can terminate the development of an otherwise potent compound, leading to issues in formulation, bioavailability, and ultimately, therapeutic efficacy. This guide is designed for the discerning researcher, scientist, and drug development professional, offering a comprehensive framework for understanding and determining the solubility of 3-Fluoro-4-isopropoxybenzonitrile, a compound of interest in medicinal chemistry.

Our approach transcends a simple recitation of data. Instead, we delve into the foundational principles of solubility, provide a robust, field-proven experimental protocol for its determination, and introduce thermodynamic models for the rigorous analysis of the data you will generate. This document is structured not as a rigid template, but as a logical and scientific narrative, empowering you to not only measure but also to comprehend the solubility behavior of this and other complex organic molecules.

Characterization of 3-Fluoro-4-isopropoxybenzonitrile: A Structural Perspective

Before embarking on experimental work, a thorough understanding of the solute is paramount. 3-Fluoro-4-isopropoxybenzonitrile (CAS No. 1153103-84-4) possesses a molecular structure that provides critical clues to its potential solubility behavior.

-

Molecular Formula: C₁₀H₁₀FNO

-

Structure: A benzonitrile core is substituted with a fluorine atom at the 3-position and an isopropoxy group at the 4-position.

Structural Analysis and Predicted Solubility:

The molecule presents a fascinating interplay of functional groups that dictate its interaction with various solvents:

-

Nitrile Group (-C≡N): This group is highly polar and a strong hydrogen bond acceptor. It will contribute significantly to the solubility in polar solvents.

-

Fluorine Atom (-F): The high electronegativity of fluorine introduces polarity. Its presence can modulate the electronic properties of the aromatic ring and influence intermolecular interactions.

-

Isopropoxy Group (-O-CH(CH₃)₂): The ether linkage introduces some polarity and hydrogen bond accepting capability. However, the isopropyl moiety is aliphatic and non-polar, which will enhance solubility in less polar or non-polar solvents.

-

Aromatic Ring: The benzene ring is inherently non-polar and will favor interactions with other aromatic or non-polar solvents through π-π stacking and van der Waals forces.

Based on this structure, we can hypothesize that 3-Fluoro-4-isopropoxybenzonitrile will exhibit moderate to good solubility in a range of polar aprotic solvents (e.g., acetone, ethyl acetate, N,N-dimethylformamide) and some polar protic solvents (e.g., alcohols), with lower solubility expected in highly non-polar solvents (e.g., hexane) and water. The fundamental principle of "like dissolves like" serves as our guiding hypothesis.[1]

The Cornerstone of Solubility Determination: The Isothermal Equilibrium Method

To obtain thermodynamically accurate solubility data, the Isothermal Equilibrium (Shake-Flask) method is the undisputed gold standard.[2][3][4] This method ensures that a true equilibrium is achieved between the undissolved solid solute and the saturated solution, providing data that is crucial for crystallization processes, formulation development, and thermodynamic analysis.[1][5]

The causality behind this choice is clear: kinetic solubility measurements, while faster, can often overestimate solubility as they rely on the precipitation of a compound from a supersaturated solution (typically from a DMSO stock).[2] For the rigorous demands of drug development, thermodynamic solubility is non-negotiable.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system. The inclusion of an equilibration time course and solid-phase analysis ensures the integrity and reliability of the generated data.

Materials:

-

3-Fluoro-4-isopropoxybenzonitrile (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Screw-capped glass vials (e.g., 4 mL or 20 mL)

-

Syringes and chemically resistant syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

-

Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) instruments (for solid-phase analysis)

Step-by-Step Methodology:

-

Preparation of Solvent Vials: Add a precise volume (e.g., 2 mL) of the selected organic solvent to several screw-capped vials.

-

Addition of Solute: Add an excess amount of 3-Fluoro-4-isopropoxybenzonitrile to each vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

-

Equilibration:

-

Secure the vials in a temperature-controlled shaker set to the desired temperature (e.g., 298.15 K / 25 °C).

-

Agitate the vials at a constant speed.

-

To ensure equilibrium has been reached, conduct a time-course study.[1] Sample vials at various time points (e.g., 12, 24, 48, and 72 hours). Equilibrium is confirmed when the concentration of the solute in solution remains constant over at least two consecutive time points. A typical equilibration time is 24-48 hours.

-

-

Sample Preparation and Analysis:

-

Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed volumetric flask. This filtration step is critical to remove all undissolved solid particles.

-

Accurately record the weight of the transferred saturated solution.

-

Dilute the solution to a known volume with the same solvent. This dilution factor must be recorded accurately.

-

Analyze the concentration of the diluted solution using a pre-validated HPLC or UV-Vis spectrophotometry method against a standard calibration curve.

-

-

Solid Phase Validation (Trustworthiness Pillar):

-

After sampling the supernatant, recover the remaining solid from the vials.

-

Dry the solid and analyze it using DSC and XRD.

-

Compare the results to the analysis of the starting material. This crucial step verifies that no polymorphic transformation or solvate formation has occurred during the experiment, which would alter the solubility.[1]

-

Workflow for Solubility Determination

Caption: Isothermal Equilibrium (Shake-Flask) Experimental Workflow.

Data Presentation and Analysis

Clarity in data presentation is essential for interpretation and comparison. Solubility data should be presented in a structured table.

Table 1: Hypothetical Solubility Data for 3-Fluoro-4-isopropoxybenzonitrile at 298.15 K (25 °C)

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Mole Fraction (x) |

| Hexane | 0.1 | |||

| Toluene | 2.4 | |||

| Ethyl Acetate | 4.4 | |||

| Acetone | 5.1 | |||

| Isopropanol | 3.9 | |||

| Ethanol | 4.3 | |||

| Methanol | 5.1 | |||

| Acetonitrile | 5.8 | |||

| N,N-Dimethylformamide | 6.4 |

This table should be populated with experimentally determined values.

Thermodynamic Modeling: From Data to Insight

Experimental data, particularly when measured across a range of temperatures, can be fitted to thermodynamic models to deepen our understanding of the dissolution process.

The Modified Apelblat Model

The modified Apelblat equation is a semi-empirical model widely used to correlate experimental solubility data with temperature.[5][6][7] Its utility lies in its simplicity and effectiveness for fitting data for many pharmaceutical compounds.[8][9]

The equation is expressed as:

ln(x) = A + B/T + C ln(T)

Where:

-

x is the mole fraction solubility of the solute.

-

T is the absolute temperature in Kelvin (K).

-

A, B, and C are model parameters obtained by fitting the experimental data. These parameters encapsulate the thermodynamic properties of the solution.

The van't Hoff Equation and Thermodynamic Potentials

For a more fundamental thermodynamic analysis, the van't Hoff equation relates the change in the equilibrium constant (in this case, solubility) to the change in temperature.[10][11] A plot of ln(x) versus 1/T, known as a van't Hoff plot, can yield valuable thermodynamic parameters.[12][13][14]

Assuming the enthalpy of dissolution (ΔH°sol) and entropy of dissolution (ΔS°sol) are constant over the temperature range, the plot will be linear:

ln(x) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

Where:

-

R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).

From the linear regression of the van't Hoff plot:

-

Slope = -ΔH°sol / R

-

Y-intercept = ΔS°sol / R

This analysis reveals:

-

Enthalpy of Dissolution (ΔH°sol): A positive value indicates an endothermic process (solubility increases with temperature), while a negative value signifies an exothermic process (solubility decreases with temperature).

-

Entropy of Dissolution (ΔS°sol): This reflects the change in randomness or disorder of the system upon dissolution.

This thermodynamic insight is invaluable for controlling crystallization processes and understanding the driving forces behind the dissolution of 3-Fluoro-4-isopropoxybenzonitrile in different solvents.

Conclusion: A Foundation for Rational Drug Development

This guide has provided a comprehensive, scientifically-grounded framework for determining and interpreting the solubility profile of 3-Fluoro-4-isopropoxybenzonitrile. By adhering to the principles of thermodynamic equilibrium, employing a robust and self-validating experimental protocol, and leveraging thermodynamic models for analysis, researchers can generate the high-quality data essential for making informed decisions in the drug development pipeline. The true value of this work lies not in a single data point, but in the creation of a foundational understanding that will guide formulation, purification, and ultimately, the successful progression of new chemical entities.

References

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

- Li, Q., et al. (2019). Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process. Molecules, 24(5), 929.

- Gao, Y., et al. (2023).

- Fakhree, M. A. A., et al. (2010). Prediction of sulfadiazine solubility in some cosolvent mixtures using non-ideal solution models.

-

PubChem. (n.d.). 3-Fluoro-4-hydroxybenzonitrile. Retrieved from [Link]

- Li, J., et al. (2024). Solubility Determination and Thermodynamic Model Analysis of Adefovir in Different Solvents from 278.15 to 328.15 K.

- Baek, K., et al. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Journal of Pharmaceutical Sciences & Emerging Drugs, 6(1), 1000125.

- Zhang, C., et al. (2024). Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures. Scientific Reports, 14(1), 22175.

- Chen, J., et al. (2022). Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents.

- Persson, E. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

PubChem. (n.d.). 3-Fluoro-4-heptoxybenzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermodynamics of fenoxycarb in solution. Retrieved from [Link]

- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.

- Ott, M., & Dabal, L. (2023). Extracting thermodynamic properties from van 't Hoff plots with emphasis on temperature-sensing ion channels. Journal of Biological Physics, 49(4), 425-442.

-

LibreTexts Chemistry. (n.d.). ΔG°, K and Van't Hoff Plots. Retrieved from [Link]

-

San Diego Miramar College. (n.d.). Biochemistry – Van't Hoff plots and protein folding. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. scitechnol.com [scitechnol.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.mpg.de [pure.mpg.de]

- 12. researchgate.net [researchgate.net]

- 13. ΔG°, K and Van’t Hoff Plots (M17Q6) – CHEM 104: Working Copy [wisc.pb.unizin.org]

- 14. home.sandiego.edu [home.sandiego.edu]

Methodological & Application

Application Note: Chemoselective Hydrolysis of 3-Fluoro-4-isopropoxybenzonitrile

Part 1: Introduction & Strategic Analysis

Executive Summary

The hydrolysis of 3-Fluoro-4-isopropoxybenzonitrile to its corresponding carboxylic acid, 3-Fluoro-4-isopropoxybenzoic acid , presents a specific chemoselective challenge often overlooked in standard protocols: the stability of the secondary alkyl ether (isopropoxy group).

While standard hydrolysis protocols often employ harsh acidic conditions (e.g., 48% HBr or conc. H₂SO₄), these conditions are chemically incompatible with aryl-alkyl ethers. Strong acids, particularly hydrohalic acids like HBr, will readily cleave the isopropyl group via an SN1-like mechanism, resulting in the unwanted byproduct 3-Fluoro-4-hydroxybenzoic acid (dealkylation).

This protocol details a Base-Catalyzed Hydrolysis (Saponification) workflow designed to exclusively target the nitrile moiety while preserving the sensitive isopropoxy ether linkage.

Structural Analysis & Reactivity[1]

-

Nitrile (C≡N): The primary target for hydrolysis.[1][2][3] Located para to the isopropoxy group and meta to the fluorine.

-

Isopropoxy Group (-OCH(CH₃)₂): A secondary ether. Stable to base but highly labile to strong acids (HBr, HI, BBr₃) and Lewis acids.

-

Fluorine Substituent (-F): Located at the 3-position.

-

Risk Assessment: Nucleophilic Aromatic Substitution (SNAr).

-

Analysis: The fluorine is meta to the electron-withdrawing nitrile group. Therefore, the ring is not sufficiently activated for SNAr displacement of the fluorine by hydroxide ions, ensuring the C-F bond remains intact during basic reflux.

-

Part 2: Mechanistic Insight & Reaction Design

The Chemoselectivity Decision Matrix

The following table summarizes the rationale for selecting basic conditions over acidic ones.

| Condition | Reagent | Outcome | Mechanism | Suitability |

| Acidic (Harsh) | 48% HBr, Reflux | FAILURE | Nitrile hydrolysis + Ether cleavage (SN1) | Not Recommended |

| Acidic (Mild) | 20% HCl, Reflux | RISKY | Slow hydrolysis; potential for partial ether cleavage over long times | Low |

| Basic (Optimal) | NaOH/KOH, EtOH/H₂O | SUCCESS | Nucleophilic attack on CN; Ether is inert to base | High |

Reaction Mechanism (Base-Catalyzed)

The reaction proceeds through a nucleophilic attack of the hydroxide ion on the nitrile carbon, forming an imidate intermediate, which tautomerizes to a primary amide. Further hydrolysis yields the carboxylate salt, which is protonated during workup.

Figure 1: Step-wise mechanistic pathway for the base-catalyzed hydrolysis of nitriles.

Part 3: Optimized Experimental Protocol

Reagents & Equipment

-

Starting Material: 3-Fluoro-4-isopropoxybenzonitrile (1.0 equiv)

-

Base: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (5.0 - 10.0 equiv)

-

Solvent System: Ethanol/Water (3:1 v/v) or Ethylene Glycol (for high-boiling substrates)

-

Acid (Workup): 2M Hydrochloric Acid (HCl)

-

Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, pH paper/meter.

Step-by-Step Procedure

Step 1: Reaction Setup

-

Charge a round-bottom flask with 3-Fluoro-4-isopropoxybenzonitrile (10.0 g, 55.8 mmol).

-

Add Ethanol (60 mL) and stir to dissolve.

-

Prepare a solution of KOH (15.6 g, 279 mmol, 5 equiv) in Water (20 mL).

-

Add the aqueous base solution to the ethanolic nitrile solution.

-

Note: A slight exotherm may occur.

-

Step 2: Reaction Execution

-

Equip the flask with a reflux condenser.[4]

-

Heat the mixture to Reflux (approx. 85-90°C) .

-

Maintain reflux for 8–12 hours .

-

Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC. The nitrile spot (higher R_f) should disappear, and a baseline spot (carboxylate) should appear.

-

Checkpoint: If the intermediate amide persists (mid-polarity spot), extend reflux time or add more base.

-

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Concentrate: Remove the bulk of the ethanol under reduced pressure (Rotavap) to leave an aqueous slurry.

-

Dilute: Add Water (50 mL) to dissolve the carboxylate salt completely.

-

Wash (Optional): Extract the alkaline aqueous layer with Diethyl Ether (2 x 30 mL) to remove any unreacted neutral organic impurities. Discard the organic (ether) layer.

-

Acidification: Cool the aqueous phase in an ice bath (0–5°C).

-

Slowly add 2M HCl dropwise with vigorous stirring until pH reaches 1–2 .

-

Observation: A white to off-white precipitate (the product) will form immediately.

-

-

Filtration: Collect the solid by vacuum filtration.

-

Washing: Wash the filter cake with cold water (3 x 20 mL) to remove residual salts.

Step 4: Purification

-

Dry the crude solid in a vacuum oven at 45°C overnight.

-

Recrystallization: If purity is <98%, recrystallize from Ethanol/Water (1:1) .

-

Dissolve in hot ethanol, add warm water until turbid, cool slowly to 4°C.

-

Workflow Diagram

Figure 2: Operational workflow for the hydrolysis protocol.

Part 4: Analytical Specifications

Expected Data

-

Physical State: White crystalline solid.

-

Melting Point: ~145–150°C (Estimated based on analogues).

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.8 (br s, 1H, -COOH)

-

δ 7.7–7.8 (m, 2H, Ar-H, H-2/H-6)

-

δ 7.2 (t, 1H, Ar-H, H-5)

-

δ 4.7 (sept, 1H, -OCH(CH₃)₂)

-

δ 1.3 (d, 6H, -OCH(CH₃)₂)

-

-

IR Spectrum:

-

Broad O-H stretch (2800–3200 cm⁻¹)

-

Strong C=O stretch (1680–1700 cm⁻¹)

-

Absence of C≡N stretch (~2230 cm⁻¹)

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete hydrolysis (Amide formation) | Increase reflux time or KOH concentration (up to 10 equiv). |

| Product is an Oil | Impurities or residual solvent | Triturate with Hexanes/Pentane to induce crystallization. |

| Loss of Isopropyl | Acid concentration too high during workup | Ensure HCl addition is performed cold and stopped at pH 1-2; do not heat acidic solution. |

| Colored Impurities | Oxidation of phenol traces | Add a pinch of Sodium Metabisulfite during the acidification step. |

References

-

Preparation of Benzoic Acid Derivatives (General Hydrolysis)

- Source: Organic Syntheses, Coll. Vol. 1, p. 201 (1941); Vol. 2, p. 53 (1922).

- Context: Establishes standard base-catalyzed hydrolysis of nitriles to acids.

-

URL:

-

Synthesis of 3-Fluoro-4-hydroxybenzoic Acid (Analogous Reaction)

- Source: Google P

- Context: Demonstrates the stability of the fluorinated ring under basic reflux and the contrasting acidic dealkyl

-

URL:

-

Chemoselectivity of Alkyl Ethers

- Source: Greene's Protective Groups in Organic Synthesis.

- Context: Validates the stability of isopropyl ethers in basic conditions vs. lability in HBr/Lewis acids.

-

URL:

-

Commercial Reference for Target Acid

- Source: Sigma-Aldrich / MilliporeSigma Product 3-Fluoro-4-isopropoxybenzoic acid.

- Context: Confirms stability and existence of the target molecule.

-

URL:

Sources

Application Note: 3-Fluoro-4-isopropoxybenzonitrile as a High-Value Medicinal Chemistry Scaffold

This Application Note is structured to serve as a high-level technical guide for medicinal chemists and process scientists. It moves beyond basic data sheets to explore the strategic utility, synthetic versatility, and practical handling of 3-Fluoro-4-isopropoxybenzonitrile.

Executive Summary & Strategic Rationale

In modern drug discovery, 3-Fluoro-4-isopropoxybenzonitrile (CAS: N/A for specific isomer, generic search often maps to related hydroxy/methoxy variants; chemically distinct entity) represents a "privileged substructure." It combines three critical design elements into a single, low-molecular-weight scaffold:

-

The Nitrile "Warhead": A versatile handle for divergent synthesis (amines, acids, heterocycles).

-

The Ortho-Fluorine: A metabolic blocker that prevents ring oxidation while modulating the pKa of neighboring groups via induction.

-

The Isopropoxy Tail: A lipophilic moiety that fills hydrophobic pockets (e.g., in GPCRs or Kinases) while offering different metabolic liabilities compared to methoxy or ethoxy groups.

This guide details the protocols for synthesizing this block and, more importantly, transforming it into high-value pharmacological cores.

Physicochemical Profile & Building Block Specifications

Before initiating synthesis, verify the material against these calculated parameters to ensure it fits the target property space (e.g., Lipinski's Rule of 5).

| Parameter | Value (Calc.) | Impact on Drug Design |

| Molecular Weight | 179.19 g/mol | Low MW allows significant room for elaboration. |

| cLogP | ~2.8 - 3.1 | Moderate lipophilicity; good membrane permeability. |

| TPSA | ~33 Ų | Excellent polarity profile for CNS or oral drugs. |

| Rotatable Bonds | 2 | Low flexibility reduces entropic penalty upon binding. |

| pKa (Conj. Acid) | < 0 | The nitrile is extremely weak; neutral at physiological pH. |

Divergent Synthesis Pathways (Visualized)

The utility of this building block lies in its ability to serve as a "hub" for diverse chemical space exploration. The diagram below illustrates the primary transformations accessible from the parent nitrile.

Figure 1: Divergent synthetic pathways from the aryl nitrile core. The scaffold allows access to acidic bioisosteres (Red), amine linkers (Green), and heterocyclic precursors (Yellow).

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of the Building Block

Context: If the specific isopropoxy variant is unavailable commercially, it must be synthesized from 3,4-difluorobenzonitrile . This relies on Nucleophilic Aromatic Substitution (

Mechanism: The nitrile group at position 1 is electron-withdrawing, activating the para-fluorine (position 4) toward nucleophilic attack. The meta-fluorine (position 3) remains intact due to lack of resonance stabilization for the Meisenheimer complex at that position.

Materials:

-

3,4-Difluorobenzonitrile (1.0 equiv)[1]

-

Isopropanol (1.2 equiv)

-

Potassium Carbonate (

, anhydrous, 2.0 equiv) -

DMF (Dimethylformamide) or DMSO

Procedure:

-

Setup: Charge a round-bottom flask with 3,4-difluorobenzonitrile (10 mmol, 1.39 g) and anhydrous

(20 mmol, 2.76 g) in DMF (20 mL). -

Addition: Add Isopropanol (12 mmol, 0.92 mL). Note: For higher reactivity, Sodium Isopropoxide can be generated in situ using NaH, but K2CO3 is milder and sufficient for para-fluorine displacement.

-

Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LCMS.[2] The starting material (difluoro) should disappear, replaced by the mono-alkoxy product.

-

Workup: Cool to room temperature. Pour into ice-water (100 mL). The product typically precipitates as a white/off-white solid.

-

Purification: Filter the solid. If oily, extract with Ethyl Acetate, wash with brine, dry over

, and concentrate. Recrystallize from Ethanol/Water if necessary.

Validation:

-

1H NMR (CDCl3): Look for the septet at ~4.6 ppm (isopropyl CH) and doublet at ~1.4 ppm (isopropyl CH3). The aromatic region should show the specific 1,2,4-substitution pattern.

Protocol B: Transformation to Tetrazole (Bioisostere Installation)

Context: Tetrazoles are classic bioisosteres for carboxylic acids, offering similar acidity (

Materials:

-

3-Fluoro-4-isopropoxybenzonitrile (1.0 equiv)

-

Sodium Azide (

, 1.5 equiv) (Caution: Toxic/Explosive) -

Zinc Bromide (

, 1.0 equiv) or Triethylamine Hydrochloride

Procedure:

-

Safety: Perform behind a blast shield. Avoid halogenated solvents with azide.

-

Mix: In a pressure vial, combine the nitrile (1.0 mmol),

(1.5 mmol), and -

Cycloaddition: Seal and heat to 100°C for 12–24 hours. The zinc acts as a Lewis acid catalyst, activating the nitrile [2].

-

Workup: Cool to RT. Add 3N HCl (carefully, in fume hood) to adjust pH to ~1. Caution: Hydrazoic acid (

) may evolve; ensure good ventilation.[2] -

Isolation: The tetrazole product usually precipitates upon acidification.[5] Filter and wash with cold water.

-

Yield: Typical yields for electron-deficient nitriles are 80–95%.

Protocol C: Reduction to Benzylamine (Linker Synthesis)

Context: Converting the nitrile to a primary amine creates a "linker" point for reductive amination or amide coupling, extending the molecule into a larger pharmacophore.

Materials:

-

3-Fluoro-4-isopropoxybenzonitrile

-

Borane-Tetrahydrofuran Complex (

, 1M solution) -

Methanol (for quenching)[2]

Procedure:

-

Inert Atmosphere: Flame-dry a flask and purge with Nitrogen/Argon.

-

Addition: Dissolve nitrile (1.0 mmol) in anhydrous THF (5 mL). Cool to 0°C.[6]

-

Reduction: Dropwise add

(3.0 equiv). -

Reflux: Warm to RT, then reflux for 2–4 hours.

-

Quench: Cool to 0°C. Carefully add Methanol until gas evolution ceases. Then add conc. HCl (1 mL) and reflux for 30 mins to break the boron-amine complex.

-

Basify: Neutralize with NaOH solution and extract with DCM.

-

Note: This method avoids the partial reduction to imines often seen with weaker reducing agents [3].

Scientific Commentary & Troubleshooting

Why 3-Fluoro and not 2-Fluoro?

In medicinal chemistry, the position of the fluorine relative to the alkoxy group is critical.

-

3-Fluoro (Ortho to alkoxy): The fluorine atom is ortho to the isopropoxy group. This creates a "conformation lock" due to the dipole-dipole repulsion between the ether oxygen and the fluorine. It forces the isopropoxy group to twist out of coplanarity or adopt a specific preferred conformer, which can drastically improve binding selectivity [4].

-

Metabolic Stability: The 3-position is a common site for Phase I metabolic oxidation (hydroxylation) in non-fluorinated analogs. Blocking this site extends the half-life (

) of the drug candidate.

Troubleshooting the Reaction

If the reaction stalls or yields the bis-alkoxy product:

-

Stalling: Ensure the solvent is dry.[6] Water deactivates the nucleophile. Switch from

to -

Regioselectivity: The 4-position is naturally more reactive. However, if you observe displacement of the 3-fluorine, lower the temperature and ensure you are using the difluoro starting material, not a chloro-fluoro variant where leaving group ability differs (F >> Cl in

on activated rings).

References

-

BenchChem. Step-by-step synthesis protocol for 5-substituted Tetrazoles. (Accessed 2023).[3] Detailed protocols for [3+2] cycloaddition using Zinc catalysts.

-

Demko, Z. P., & Sharpless, K. B. (2001).[7] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[3][7] Journal of Organic Chemistry. (Seminal work on Zinc-catalyzed tetrazole synthesis).

-

Haddenham, D., et al. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Journal of Organic Chemistry.

- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

-

Imamura, K., et al. (2013).[8] Photocatalytic reduction of benzonitrile to benzylamine.[8] Chemical Communications.[8][9]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1H-Tetrazole synthesis [organic-chemistry.org]

- 8. Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Divergent Nucleophilic Aromatic Substitution (SNAr) Pathways in 3-Fluoro-4-isopropoxybenzonitrile: Stepwise vs. Concerted Mechanisms

Introduction & Structural Analysis

3-Fluoro-4-isopropoxybenzonitrile is a highly versatile building block in medicinal chemistry, frequently utilized for the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs). The unique structural topology of this molecule presents two distinct electrophilic sites—the C3-fluoro group and the C4-isopropoxy group.

As a Senior Application Scientist, understanding the mechanistic dichotomy of this molecule is critical for achieving absolute regiocontrol. The reactivity of these two sites is governed by entirely different electronic environments relative to the strongly electron-withdrawing cyano (-CN) group at C1. This guide delineates the causality behind selecting specific reagents to trigger either a classical Stepwise SNAr or a Concerted SNAr (CSNAr) [1].

Mechanistic Causality: Why Divergent Pathways?

Pathway A: Classical Stepwise SNAr at C4 (-OiPr Substitution)

Nucleophilic attack at the C4 position generates a carbanion that delocalizes directly onto the C1 carbon. Because C4 is para to the -CN group, the cyano moiety stabilizes the negative charge via resonance. This facilitates a classical Stepwise SNAr mechanism involving a discrete, thermodynamically stable Meisenheimer intermediate [1].

-

The Challenge: Alkoxides (-OiPr) are exceptionally poor leaving groups compared to halides.

-

The Solution: To drive this pathway, one must use highly polarizable, strong nucleophiles (such as thiolates) in polar aprotic solvents (e.g., DMF) under forcing thermal conditions to overcome the high activation energy of the elimination step.

Pathway B: Concerted SNAr (CSNAr) at C3 (-F Substitution)

Nucleophilic attack at the C3 position places the negative charge on C2, C4, and C6, bypassing C1. Consequently, the Meisenheimer intermediate lacks resonance stabilization from the -CN group (relying only on weaker inductive effects) and is thermodynamically disfavored [3]. Traditionally, this renders the meta-fluoro group unreactive.

-

The Breakthrough: Recent advances demonstrate that highly reactive "naked" anions—generated by organic superbases like t-Bu-P4—can drive a Concerted SNAr (CSNAr) [2].

-

The Mechanism: In this regime, bond formation and C-F bond cleavage occur simultaneously via a single transition state. The massive, diffuse[t-Bu-P4-H]⁺ cation provides dual activation: it prevents tight ion-pairing (maximizing nucleophilicity) while assisting in fluoride elimination via hydrogen bonding [2].

Divergent SNAr pathways in 3-Fluoro-4-isopropoxybenzonitrile based on the attack site.

Experimental Protocols

Protocol A: Superbase-Catalyzed CSNAr at the C3-Fluoro Position

-

Objective: Regioselective substitution of the meta-fluoro group using a pronucleophile (e.g., 2-phenylpropionitrile) via t-Bu-P4 catalysis.

-

Self-Validating Control: Monitor the reaction via LC-MS. The disappearance of the starting material mass [M+H]⁺ 180.08 without the formation of a stable Meisenheimer adduct confirms the concerted pathway.

Step-by-Step Methodology:

-

Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL microwave vial with 3-Fluoro-4-isopropoxybenzonitrile (0.20 mmol, 1.0 eq) and the pronucleophile (e.g., 2-phenylpropionitrile, 0.22 mmol, 1.1 eq).

-

Moisture Trapping (Critical Step): Add 100 mg of freshly activated 4 Å molecular sieves. Causality Note: The sieves are not merely for drying; they are a mechanistic requirement to trap the generated HF, preventing the irreversible protonation and poisoning of the t-Bu-P4 catalyst [2].

-

Solvent & Catalyst Addition: Add anhydrous Toluene (0.3 mL), followed by the dropwise addition of t-Bu-P4 solution (0.8 M in hexane, 50 μL, 0.04 mmol, 20 mol%).

-

Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and stir at 80 °C for 18 hours.

-

Workup: Cool to room temperature, dilute with ethyl acetate (5 mL), and filter through a short pad of Celite to remove the molecular sieves and fluoride salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the C3-substituted product.

Catalytic cycle of t-Bu-P4 mediated Concerted SNAr (CSNAr) at the C3-fluoro position.

Protocol B: Classical Stepwise SNAr at the C4-Isopropoxy Position

-

Objective: Regioselective substitution of the para-isopropoxy group using a strong thiolate nucleophile.

Step-by-Step Methodology:

-

Preparation: To a flame-dried 25 mL round-bottom flask under nitrogen, add 3-Fluoro-4-isopropoxybenzonitrile (1.0 mmol, 1.0 eq) and Sodium Methanethiolate (NaSMe) (1.5 mmol, 1.5 eq).

-

Solvent Addition: Suspend the reagents in anhydrous DMF (5.0 mL). Causality Note: A highly polar aprotic solvent is mandatory to solvate the transition state and stabilize the Meisenheimer intermediate [1].

-

Reaction: Attach a reflux condenser and heat the mixture to 120 °C for 12-16 hours. Monitor via TLC (UV active).

-

Quenching: Cool the reaction to 0 °C and quench slowly with saturated aqueous NH₄Cl (10 mL) to neutralize any unreacted thiolate.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (5 x 10 mL) to remove residual DMF.

-

Purification: Dry over anhydrous Na₂SO₄, filter, concentrate, and purify via flash chromatography to isolate the C4-thioether derivative.

Quantitative Data Summary

| Reaction Pathway | Target Site | Leaving Group | Mechanism | Activation Mode | Reagents / Catalyst | Typical Yield |

| Pathway A | C3 | -F | Concerted (CSNAr) | Inductive + Dual Activation | t-Bu-P4 (20 mol%), Toluene, 80 °C | 75–90% |